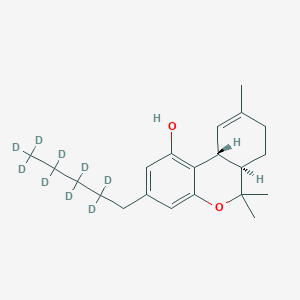

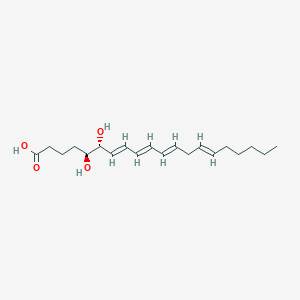

5(S),6(R)-diHETE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

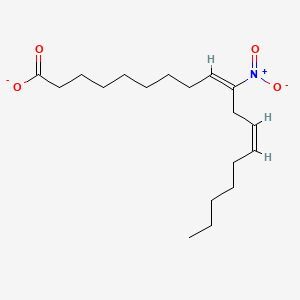

5(S),6®-dihydroxy-7,9,11,14-eicosatetraenoic acid: (5(S),6®-diHETE) is a bioactive lipid mediator derived from arachidonic acid. It is part of the eicosanoid family, which includes various signaling molecules involved in inflammatory and immune responses. This compound is known for its role in modulating physiological processes such as inflammation, immune response, and cell proliferation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5(S),6®-diHETE typically involves the enzymatic conversion of arachidonic acid. The key enzyme responsible for this conversion is 5-lipoxygenase , which catalyzes the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE). Subsequently, 5-HPETE undergoes enzymatic reduction to form 5(S),6®-diHETE. The reaction conditions often include maintaining a specific pH and temperature to optimize enzyme activity.

Industrial Production Methods: Industrial production of 5(S),6®-diHETE is less common due to its specialized applications and the complexity of its synthesis. biotechnological approaches involving genetically engineered microorganisms or cell cultures expressing the necessary enzymes can be employed to produce this compound on a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions: 5(S),6®-diHETE undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of more oxidized eicosanoids.

Reduction: Reduction reactions can convert 5(S),6®-diHETE to less oxidized forms.

Substitution: Substitution reactions can occur at specific functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Formation of more oxidized eicosanoids such as leukotrienes.

Reduction: Formation of less oxidized eicosanoids.

Substitution: Formation of substituted derivatives with altered biological activity.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5(S),6®-diHETE is used as a reference compound in analytical chemistry to study the metabolism of eicosanoids and their role in various biochemical pathways.

Biology: In biological research, 5(S),6®-diHETE is studied for its role in cell signaling, particularly in the context of inflammation and immune response. It is also used to investigate the mechanisms of action of anti-inflammatory drugs.

Medicine: In medical research, 5(S),6®-diHETE is explored for its potential therapeutic applications in treating inflammatory diseases, such as asthma and arthritis. It is also studied for its role in cancer biology, as it can influence cell proliferation and apoptosis.

Industry: While its industrial applications are limited, 5(S),6®-diHETE can be used in the development of diagnostic assays and as a standard in quality control for eicosanoid-related products.

Wirkmechanismus

5(S),6®-diHETE exerts its effects by binding to specific receptors on the cell surface, such as the leukotriene B4 receptor . This binding activates intracellular signaling pathways, leading to the modulation of gene expression and cellular responses. The compound can influence various molecular targets, including enzymes involved in the inflammatory response and transcription factors that regulate immune cell activity.

Vergleich Mit ähnlichen Verbindungen

Leukotriene B4 (LTB4): Another eicosanoid derived from arachidonic acid, known for its potent inflammatory properties.

5-hydroperoxyeicosatetraenoic acid (5-HPETE): A precursor to 5(S),6®-diHETE, involved in the same biosynthetic pathway.

12-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE): An eicosanoid with similar structural features but different biological activities.

Uniqueness: 5(S),6®-diHETE is unique due to its specific stereochemistry and its role in modulating both pro-inflammatory and anti-inflammatory responses. Unlike some other eicosanoids, it can have dual effects depending on the context of its production and the receptors it interacts with.

Eigenschaften

Molekularformel |

C20H32O4 |

|---|---|

Molekulargewicht |

336.5 g/mol |

IUPAC-Name |

(5S,6R,7E,9E,11E,14E)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6+,10-9+,12-11+,15-13+/t18-,19+/m1/s1 |

InChI-Schlüssel |

UVZBUUTTYHTDRR-QZBGSEDNSA-N |

Isomerische SMILES |

CCCCC/C=C/C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O |

Kanonische SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(16-ethenyl-11-ethyl-4-hydroxy-3-methoxycarbonyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoic acid](/img/structure/B10765564.png)

![(6R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-(4-methylpent-2-en-2-yl)spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10765568.png)

![(7R,9S)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B10765569.png)

![2-[2-[26-ethylidene-12,29-bis(1-hydroxyethyl)-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10765579.png)

![N-[(5R,6S,9S,10S,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765610.png)